molecular formula C18H25NO3 B12545106 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 662165-78-8

1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline

Cat. No.: B12545106
CAS No.: 662165-78-8
M. Wt: 303.4 g/mol
InChI Key: ZIULIYAPFWDQFO-BBRMVZONSA-N
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Description

1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic organic compound It is characterized by the presence of a proline moiety linked to a phenyl group substituted with a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and 4-(2-methylpropyl)benzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the acylation reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.

    Effects: Exhibiting pharmacological effects such as anti-inflammatory or analgesic activity.

Comparison with Similar Compounds

Similar Compounds

    1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline: The enantiomer of the compound with potentially different biological activity.

    1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-alanine: A structurally similar compound with an alanine moiety instead of proline.

Uniqueness

1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is unique due to its specific stereochemistry and the presence of both a proline and a substituted phenyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

662165-78-8

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13-,16-/m0/s1

InChI Key

ZIULIYAPFWDQFO-BBRMVZONSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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